molecular formula C20H19ClN2O2S B11356435 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B11356435
M. Wt: 386.9 g/mol
InChI Key: BAGPEMMJCJUCND-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C20H19ClN2O2S/c1-14-12-16(8-9-18(14)21)25-15(2)20(24)23(13-17-6-5-11-26-17)19-7-3-4-10-22-19/h3-12,15H,13H2,1-2H3

InChI Key

BAGPEMMJCJUCND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions.

    Coupling with pyridine derivative: The phenoxy intermediate is then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Introduction of the thiophene moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-(pyridin-2-yl)propanamide
  • 2-(4-Methylphenoxy)-N-(pyridin-2-yl)propanamide
  • 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)acetamide

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

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